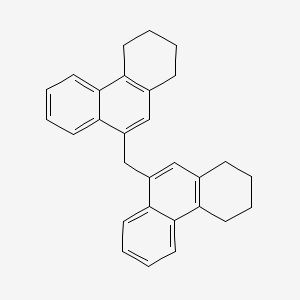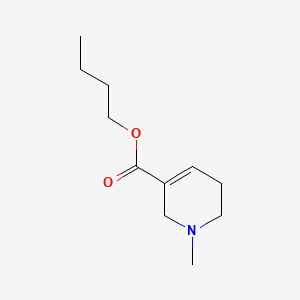
Phenylcarbamic acid;2-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylcarbamic acid;2-phenylpropan-2-ol is a chemical compound that belongs to the alcohol group. This compound is a tertiary alcohol where the hydrogen attached to the carbon bearing the hydroxy group has been replaced by a phenyl group . It is a white to pale yellow, odorless solid that is practically insoluble in water but soluble in ethanol and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propanol can be synthesized through the Grignard reaction between phenylmagnesium bromide and acetone . Another method involves the reaction of methyl benzoate with methylmagnesium chloride . The reaction conditions typically involve the use of diethyl ether as a solvent and maintaining the reaction mixture at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of 2-phenyl-2-propanol often involves the same Grignard reaction but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
Oxidation: 2-Phenyl-2-propanone
Reduction: 2-Phenylpropane
Substitution: 2-Phenyl-2-propyl chloride
Scientific Research Applications
2-Phenyl-2-propanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . In chemistry, it is used as a starting material for the synthesis of various compounds. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . In the industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-phenyl-2-propanol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions . Its phenyl group can engage in π-π interactions with aromatic systems, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Phenyl-2-propanol can be compared with other similar compounds such as:
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
Phenylacetone: Another compound with a phenyl group attached to a different carbon framework, leading to different chemical and physical properties.
The uniqueness of 2-phenyl-2-propanol lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to other similar compounds .
Properties
CAS No. |
5037-72-9 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
phenylcarbamic acid;2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H12O.C7H7NO2/c1-9(2,10)8-6-4-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h3-7,10H,1-2H3;1-5,8H,(H,9,10) |
InChI Key |
DEZITBUUDLVNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


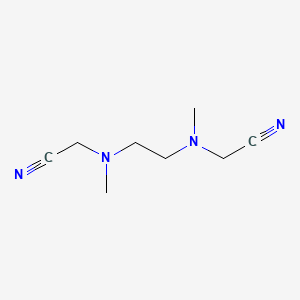
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
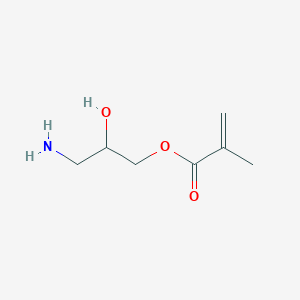
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
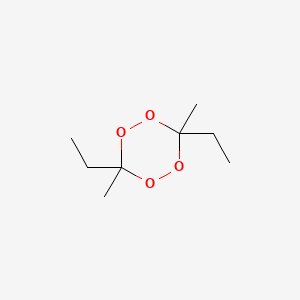

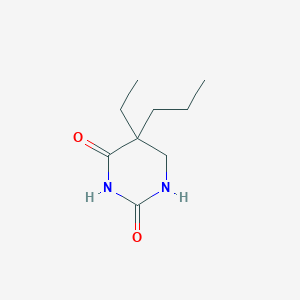

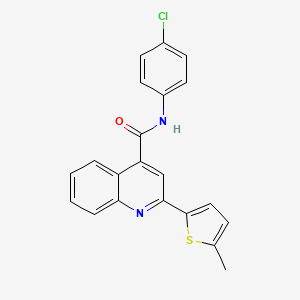
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
